molecular formula C19H16ClN3O2 B1663242 2-(4-((4-Chlorobenzyl)oxy)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile CAS No. 844461-41-2

2-(4-((4-Chlorobenzyl)oxy)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile

Cat. No.: B1663242
CAS No.: 844461-41-2
M. Wt: 353.8 g/mol
InChI Key: CMVJGSUPZYIDHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: ML001 is produced through mechanical milling of lactose to achieve varying degrees of particle size. The process involves strict and highly consistent particle size control using state-of-the-art particle size measuring techniques .

Industrial Production Methods: The production of ML001 involves mechanical milling of lactose to create a broad particle size distribution with lower median particle size than sieved lactose. The fine nature and relatively high surface area of milled lactose classify its flow as cohesive to very cohesive .

Chemical Reactions Analysis

Types of Reactions: ML001,

Properties

CAS No.

844461-41-2

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H16ClN3O2/c1-23(2)19-17(11-21)22-18(25-19)14-5-9-16(10-6-14)24-12-13-3-7-15(20)8-4-13/h3-10H,12H2,1-2H3

InChI Key

CMVJGSUPZYIDHO-UHFFFAOYSA-N

SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N

Synonyms

2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-((4-Chlorobenzyl)oxy)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile
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2-(4-((4-Chlorobenzyl)oxy)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile
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2-(4-((4-Chlorobenzyl)oxy)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile
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2-(4-((4-Chlorobenzyl)oxy)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile
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2-(4-((4-Chlorobenzyl)oxy)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile
Reactant of Route 6
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2-(4-((4-Chlorobenzyl)oxy)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile

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